Methyl 3,4-difluoro-2-methoxybenzoate
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Overview
Description
Methyl 3,4-difluoro-2-methoxybenzoate: is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.15 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzoate ester. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,4-difluoro-2-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3,4-difluoro-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,4-difluoro-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted benzoates.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in alcohols or other reduced derivatives .
Scientific Research Applications
Methyl 3,4-difluoro-2-methoxybenzoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3,4-difluoro-2-methoxybenzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The methoxy group can influence the compound’s solubility and binding affinity to target molecules.
Comparison with Similar Compounds
Methyl 3,6-difluoro-2-methoxybenzoate: Similar structure but with fluorine atoms at different positions.
Methyl 3-fluoro-4-methoxybenzoate: Contains only one fluorine atom and a methoxy group at different positions
Uniqueness: Methyl 3,4-difluoro-2-methoxybenzoate is unique due to the specific positioning of its fluorine atoms and methoxy group, which confer distinct chemical and physical properties. These properties make it particularly valuable in synthetic chemistry and research applications .
Properties
IUPAC Name |
methyl 3,4-difluoro-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-8-5(9(12)14-2)3-4-6(10)7(8)11/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJOPMOSTYNDEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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